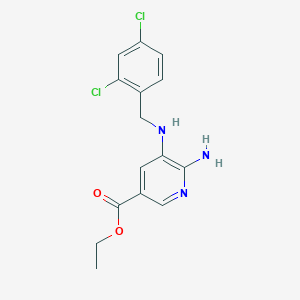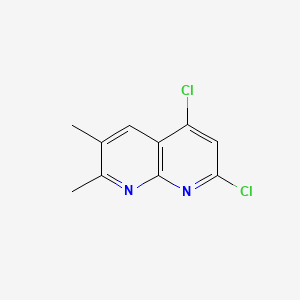
5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused pyridine ring structures, which contribute to their unique chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyridine with chlorinating agents can yield the desired dichlorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
化学反应分析
Types of Reactions: 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .
科学研究应用
Chemistry: In chemistry, 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It is often used in the development of bioactive molecules with potential therapeutic applications .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to modulate biological pathways makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices. Its chemical stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties and diverse biological activities.
2,7-Dichloro-1,8-naphthyridine: Similar in structure but with different substitution positions.
Uniqueness: 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorinated structure enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC 名称 |
5,7-dichloro-2,3-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-7-8(11)4-9(12)14-10(7)13-6(5)2/h3-4H,1-2H3 |
InChI 键 |
DJBBQBCVNJQDPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=C1C)N=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


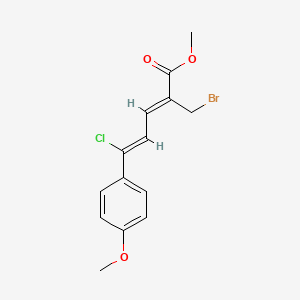
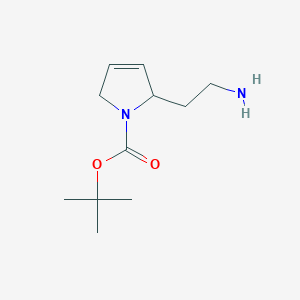


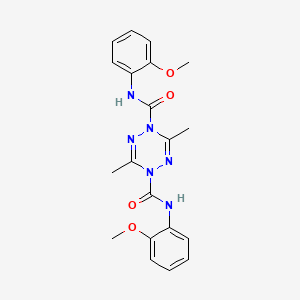
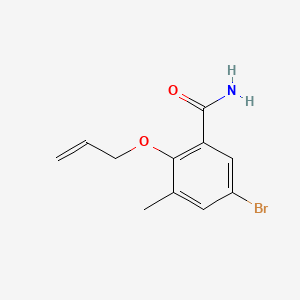
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
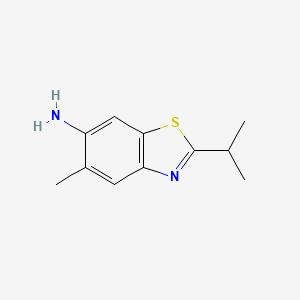
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

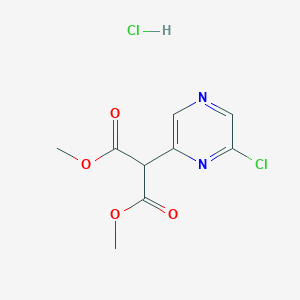
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
